molecular formula C9H7F3O2 B1341768 3-(3,4,5-Trifluorophenyl)propanoic acid CAS No. 886499-50-9

3-(3,4,5-Trifluorophenyl)propanoic acid

Cat. No.: B1341768
CAS No.: 886499-50-9
M. Wt: 204.15 g/mol
InChI Key: SJGZNFBPOANGAR-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorophenyl)propanoic acid typically involves the reaction of 3,4,5-trifluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Grignard reagent, where 3,4,5-trifluorobromobenzene reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce trifluoromethylbenzyl alcohol .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • 3-(3,4-Difluorophenyl)propanoic acid

Comparison: Compared to its analogs, 3-(3,4,5-Trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group significantly influences the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGZNFBPOANGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590692
Record name 3-(3,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-50-9
Record name 3,4,5-Trifluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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